molecular formula C10H11BrClNO3 B14135903 2-bromo-N-(4-chloro-2,5-dimethoxyphenyl)acetamide CAS No. 349120-94-1

2-bromo-N-(4-chloro-2,5-dimethoxyphenyl)acetamide

Cat. No.: B14135903
CAS No.: 349120-94-1
M. Wt: 308.55 g/mol
InChI Key: JMMTXBRYQBQOIN-UHFFFAOYSA-N
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Description

2-bromo-N-(4-chloro-2,5-dimethoxyphenyl)acetamide is an organic compound with the molecular formula C10H11BrClNO3 It is a derivative of acetamide, featuring bromine, chlorine, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(4-chloro-2,5-dimethoxyphenyl)acetamide typically involves the bromination of 2,5-dimethoxyacetophenone followed by acylation. One common method includes the use of polymer-supported pyridinium bromide perbromide in chloroform at room temperature . The resulting intermediate is then reacted with 4-chloroaniline under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(4-chloro-2,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the functional groups present on the molecule.

Scientific Research Applications

2-bromo-N-(4-chloro-2,5-dimethoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It may be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-(4-chloro-2,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The exact pathways and targets are not well-defined, but it is believed to exert its effects through the modulation of enzymatic activity or interaction with cellular receptors. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-4,5-dimethoxycinnamic acid
  • 2-bromo-2’,5’-dimethoxyacetophenone
  • 4-bromo-2,5-dimethoxyphenethylamine

Uniqueness

2-bromo-N-(4-chloro-2,5-dimethoxyphenyl)acetamide is unique due to the presence of both bromine and chlorine atoms, along with methoxy groups, which confer distinct chemical properties

Properties

IUPAC Name

2-bromo-N-(4-chloro-2,5-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClNO3/c1-15-8-4-7(13-10(14)5-11)9(16-2)3-6(8)12/h3-4H,5H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMTXBRYQBQOIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CBr)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601219913
Record name Acetamide, 2-bromo-N-(4-chloro-2,5-dimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601219913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349120-94-1
Record name Acetamide, 2-bromo-N-(4-chloro-2,5-dimethoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=349120-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-bromo-N-(4-chloro-2,5-dimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601219913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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